Cas no 35525-88-3 ((2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide)

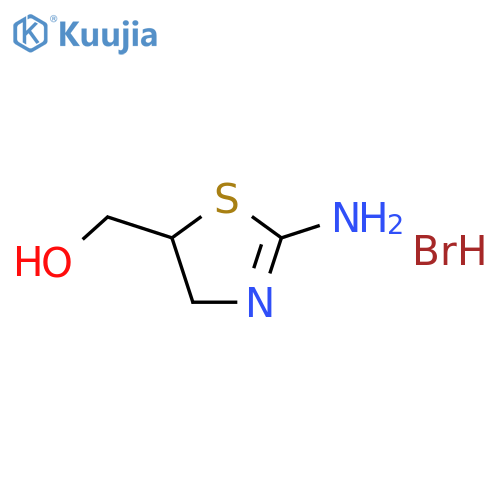

35525-88-3 structure

商品名:(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

CAS番号:35525-88-3

MF:C4H9BrN2OS

メガワット:213.096058607101

MDL:MFCD07773076

CID:1071401

PubChem ID:45074861

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 化学的及び物理的性質

名前と識別子

-

- (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

- MFCD07773076

- (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol;hydrobromide

- (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol HBr

- (2-Amino-4,5-dihydrothiazol-5-yl)methanol hydrobromide

- BS-37925

- 35525-88-3

- (2-Amino-4,5-dihydro-thiazol-5-yl)-methanolhydrobromide

- 5-hydroxymethyl-2-amino-2-thiazoline hydrobromide

- AKOS015834078

- (2-Amino-4,5-dihydrothiazol-5-yl)methanolhydrobromide

- (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide

-

- MDL: MFCD07773076

- インチ: InChI=1S/C4H8N2OS.BrH/c5-4-6-1-3(2-7)8-4;/h3,7H,1-2H2,(H2,5,6);1H

- InChIKey: CPBPNGDDPAVIRT-UHFFFAOYSA-N

- ほほえんだ: C1C(CO)SC(=N)N1.Br

計算された属性

- せいみつぶんしりょう: 211.96190g/mol

- どういたいしつりょう: 211.96190g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.9Ų

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214245-1g |

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide, 95%; . |

35525-88-3 | 95% | 1g |

€94.10 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1267356-5g |

(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |

35525-88-3 | 95% | 5g |

$175 | 2024-06-06 | |

| abcr | AB214245-10 g |

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide; 95% |

35525-88-3 | 10 g |

€269.00 | 2023-07-20 | ||

| abcr | AB214245-5 g |

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide; 95% |

35525-88-3 | 5 g |

€186.30 | 2023-07-20 | ||

| abcr | AB214245-5g |

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide, 95%; . |

35525-88-3 | 95% | 5g |

€186.30 | 2025-02-19 | |

| Key Organics Ltd | BS-37925-5g |

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide |

35525-88-3 | >95% | 5g |

£166.00 | 2025-02-08 | |

| 1PlusChem | 1P00COV1-1g |

(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |

35525-88-3 | 95% | 1g |

$43.00 | 2025-02-26 | |

| 1PlusChem | 1P00COV1-5g |

(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |

35525-88-3 | 95% | 5g |

$128.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1267356-5g |

(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |

35525-88-3 | 95% | 5g |

$175 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1267356-5g |

(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |

35525-88-3 | 95% | 5g |

$175 | 2025-02-28 |

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

35525-88-3 ((2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35525-88-3)(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide

清らかである:99%

はかる:10g

価格 ($):159.0